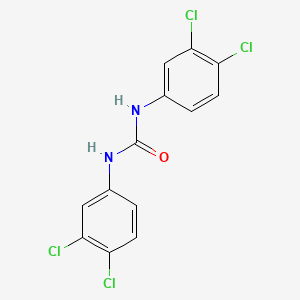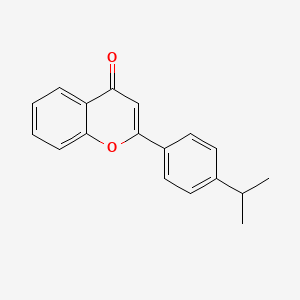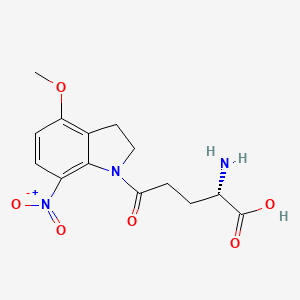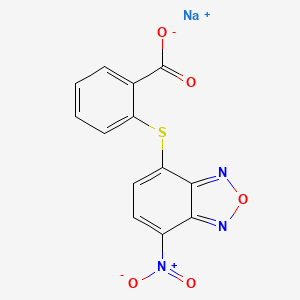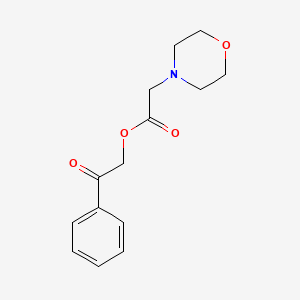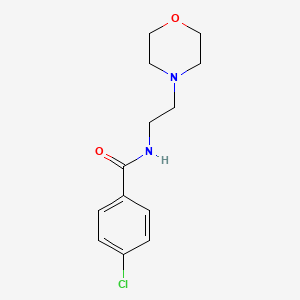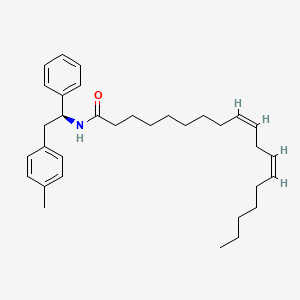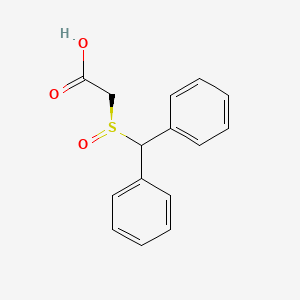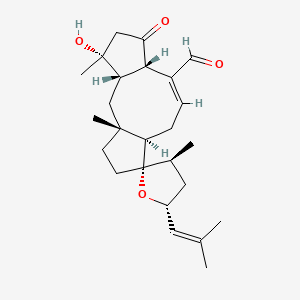
Ophiobolin A
Overview
Description
Mechanism of Action
Target of Action
Ophiobolin A, a sesterterpenoid fungal natural product, primarily targets calmodulin and the big conductance Ca2±activated K+ channel (BKCa) . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, playing a pivotal role in the regulation of several cellular processes. BKCa, on the other hand, is a potassium channel that contributes to electrical signaling in many different cell types .
Mode of Action
This compound interacts with calmodulin, resulting in the loss of the calmodulin’s ability to activate the phosphodiesterase . This interaction is irreversible and much faster in the presence of Ca2+ . This compound also inhibits the activity of BKCa . Its anticancer activity may involve the inhibition of multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB .
Biochemical Pathways
This compound affects several biochemical pathways. It induces autophagy and activates the mitochondrial pathway of apoptosis in human melanoma cells . The compound also covalently modifies phosphatidylethanolamine , a crucial component of cell membranes. This modification can disrupt normal cellular processes, leading to cell death.
Result of Action
The interaction of this compound with its targets leads to a series of molecular and cellular effects. It induces autophagy, a cellular process that breaks down and recycles components of the cell . It also activates the mitochondrial pathway of apoptosis, leading to programmed cell death . These actions contribute to its potent anticancer activity.
Action Environment
This compound is produced by different fungal pathogens, all belonging to the Bipolaris genus . These fungi attack essential cereals, such as rice and barley . The production and activity of this compound can be influenced by environmental factors, including the presence of these host plants and specific conditions favorable for fungal growth.
Biochemical Analysis
Biochemical Properties
Ophiobolin A interacts with various enzymes, proteins, and other biomolecules. It possesses multiple electrophilic moieties that can covalently react with nucleophilic amino acids on proteins . Among several proteins that this compound engaged, two targets—cysteine C53 of HIG2DA and lysine K72 of COX5A—that are part of complex IV of the electron transport chain contributed significantly to the anti-proliferative activity .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It strongly reduces cell viability of melanoma cells by affecting mitochondrial functionality . It induces depolarization of mitochondrial membrane potential, reactive oxygen species production, and mitochondrial network fragmentation, leading to autophagy induction and ultimately resulting in cell death by activation of the mitochondrial pathway of apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner, leading to an initial spike in mitochondrial ATP and heightened mitochondrial oxidative stress . This compound then compromises mitochondrial membrane potential, ultimately leading to ATP depletion .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It stimulates net leakage of electrolytes and glucose from maize (Zea mays L.) seedling roots . Treatment of the roots with this compound inhibits uptake of 2-deoxyglucose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A systematic analysis of the effects of this compound on eight cancer cell lines from different tissue types was undertaken, and the LD50 for each cell line was determined .
Metabolic Pathways
This compound is involved in various metabolic pathways. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner . This leads to an initial spike in mitochondrial ATP, but then it compromises mitochondrial membrane potential leading to ATP depletion .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblDAu to avoid inhibiting cell growth .
Subcellular Localization
This compound has specific subcellular localization and effects on its activity or function. It could be transported into a space between the cell wall and membrane by OblDAu . This is proved by a fluorescence observation of the subcellular localization and cytotoxicity tests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Ophiobolin A begins with the mevalonate pathway, leading to the formation of an acyclic C-25 precursor . This precursor undergoes a series of rearrangements to form the characteristic 5:8:5 ring system . The synthetic route involves multiple steps, including cyclization and oxidation reactions, to achieve the final structure .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using fungal strains such as Bipolaris maydis . Optimization of fermentation conditions, including nutrient composition and environmental factors, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Ophiobolin A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role as a phytotoxin and its interactions with plant cells.
Medicine: Demonstrated promising anticancer activity, particularly against glioblastoma and melanoma.
Industry: Proposed as a bioherbicide for controlling weed species.
Comparison with Similar Compounds
Similar Compounds
Sphaeropsidin A: Another fungal phytotoxin with similar anticancer properties.
Fusicoccins: Share the 5:8:5 ring system and exhibit phytotoxic activity.
Cotylenins: Structurally related compounds with diverse biological activities.
Uniqueness
Ophiobolin A is unique due to its specific ring system and its ability to covalently modify phosphatidylethanolamine, leading to selective cytotoxicity in cancer cells . This distinct mechanism sets it apart from other similar compounds .
Properties
CAS No. |
4611-05-6 |
|---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde |
InChI |
InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 |
InChI Key |
MWYYLZRWWNBROW-ISPAKYAGSA-N |
SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2CC=C([C@@H]4[C@H](C3)[C@](CC4=O)(C)O)C=O)C)C=C(C)C |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ophiobolin A; Ophiobolin-A; Cochliobolin A; NSC 114340; Cochliobolin-A; NSC114340; NSC-114340; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


